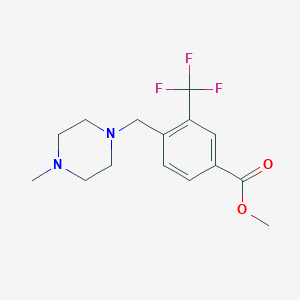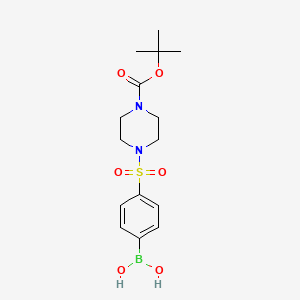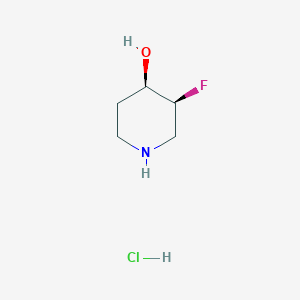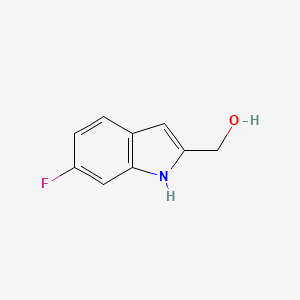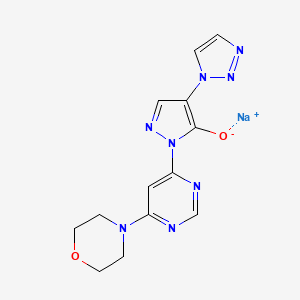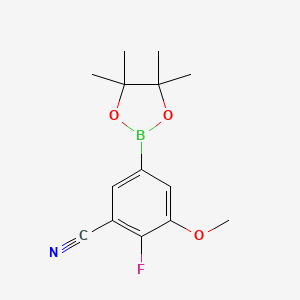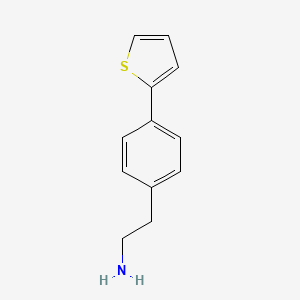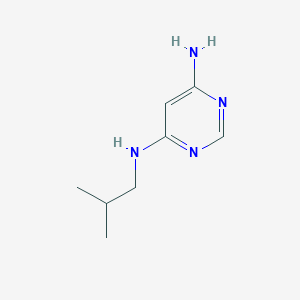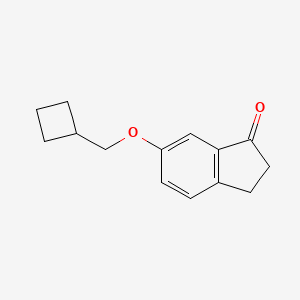
Ácido 5-(2-metoxietoxi)piridina-3-borónico
Descripción general
Descripción
5-(2-Methoxyethoxy)pyridine-3-boronic acid is a useful research compound. Its molecular formula is C8H12BNO4 and its molecular weight is 197 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(2-Methoxyethoxy)pyridine-3-boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-Methoxyethoxy)pyridine-3-boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Reacciones de Acoplamiento Cruzado de Suzuki-Miyaura
Este compuesto es un actor valioso en las reacciones de acoplamiento cruzado de Suzuki-Miyaura, que son fundamentales para la formación de enlaces carbono-carbono en la síntesis orgánica. Puede actuar como un socio basado en boro para acoplarse con varios haluros o pseudohaluros, lo que lleva a la formación de estructuras biarílicas que son comunes en los productos farmacéuticos y agroquímicos .
Estudios de Protodesboronación
En el ámbito de la química sintética, el proceso de protodesboronación es crucial para eliminar la parte de boro de los ésteres borónicos. El compuesto en cuestión se puede utilizar para estudiar los mecanismos de protodesboronación, que es un área menos explorada, especialmente para ésteres borónicos alquilo y alquilo primarios no activados .
Desarrollo de Inhibidores Enzimáticos y Quinasa
Los ácidos borónicos se utilizan a menudo en el diseño de inhibidores enzimáticos debido a su capacidad para interactuar con los sitios activos de las enzimasÁcido 5-(2-metoxietoxi)piridina-3-borónico podría emplearse en el desarrollo de nuevos agentes terapéuticos que funcionen como inhibidores enzimáticos y quinasa .
Síntesis de Moléculas Fluorescentes
Este compuesto puede servir como material de partida para la síntesis de moléculas fluorescentes. Por ejemplo, se puede utilizar para crear ligandos bis-piridínicos basados en antraceno, que son integrales para la construcción de cápsulas de tipo M2L4, con aplicaciones potenciales en detección e imagen .
Bloques de Construcción de Síntesis Orgánica
La estabilidad y reactividad de los ácidos borónicos los convierten en excelentes bloques de construcción en la síntesis orgánicaThis compound se puede utilizar para introducir grupos piridina en marcos orgánicos más grandes, que son componentes esenciales en muchos productos farmacéuticos .
Mecanismo De Acción
In the Suzuki-Miyaura coupling, the reaction involves two main steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Análisis Bioquímico
Biochemical Properties
5-(2-Methoxyethoxy)pyridine-3-boronic acid plays a crucial role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This compound interacts with enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. These interactions are essential for its function as a catalyst and in the modulation of biochemical pathways .
Cellular Effects
The effects of 5-(2-Methoxyethoxy)pyridine-3-boronic acid on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of certain kinases and phosphatases, leading to changes in phosphorylation states and downstream signaling events. Additionally, 5-(2-Methoxyethoxy)pyridine-3-boronic acid can alter gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, 5-(2-Methoxyethoxy)pyridine-3-boronic acid exerts its effects through several mechanisms. It can bind to biomolecules via its boronic acid group, forming reversible covalent bonds with diols and other nucleophiles. This binding can inhibit or activate enzymes, depending on the context. For example, it can inhibit proteases by binding to their active sites, preventing substrate access. Additionally, 5-(2-Methoxyethoxy)pyridine-3-boronic acid can modulate gene expression by interacting with transcription factors and other DNA-binding proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(2-Methoxyethoxy)pyridine-3-boronic acid can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term studies have shown that 5-(2-Methoxyethoxy)pyridine-3-boronic acid can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity. These temporal effects are important for understanding the long-term implications of using this compound in biochemical research .
Dosage Effects in Animal Models
The effects of 5-(2-Methoxyethoxy)pyridine-3-boronic acid vary with different dosages in animal models. At low doses, this compound can modulate biochemical pathways without causing significant toxicity. At higher doses, it can induce toxic effects, including cellular damage and organ dysfunction. Threshold effects have been observed, where the compound’s impact on biochemical pathways becomes more pronounced at specific concentration ranges. Understanding these dosage effects is crucial for optimizing the use of 5-(2-Methoxyethoxy)pyridine-3-boronic acid in research and therapeutic applications .
Metabolic Pathways
5-(2-Methoxyethoxy)pyridine-3-boronic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels. For example, this compound can inhibit certain dehydrogenases, affecting the production of NADH and other critical metabolites. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
Within cells and tissues, 5-(2-Methoxyethoxy)pyridine-3-boronic acid is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes and its localization within specific cellular compartments. These interactions are crucial for the compound’s bioavailability and its ability to exert its biochemical effects. Understanding the transport and distribution of 5-(2-Methoxyethoxy)pyridine-3-boronic acid is essential for optimizing its use in research and therapeutic applications .
Subcellular Localization
The subcellular localization of 5-(2-Methoxyethoxy)pyridine-3-boronic acid is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus to interact with transcription factors or to the mitochondria to modulate metabolic pathways. Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its use in biochemical research .
Propiedades
IUPAC Name |
[5-(2-methoxyethoxy)pyridin-3-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BNO4/c1-13-2-3-14-8-4-7(9(11)12)5-10-6-8/h4-6,11-12H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXXBPUDJOSTZFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)OCCOC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30681902 | |
| Record name | [5-(2-Methoxyethoxy)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1015229-31-8 | |
| Record name | [5-(2-Methoxyethoxy)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


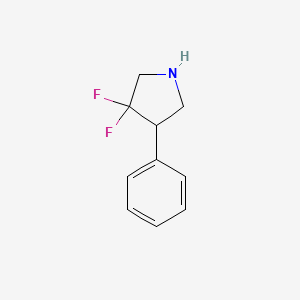
![4-chloro-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B1454742.png)
![3-(trifluoromethyl)-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one](/img/structure/B1454744.png)
